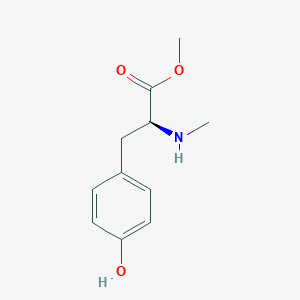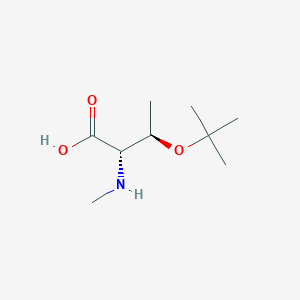
苄基 N-(2-氨基乙基)氨基甲酸酯
概述
描述
“Benzyl N-(2-aminoethyl)carbamate” is an organic compound that can be viewed as the ester of carbamic acid and benzyl alcohol . It is a white solid that is soluble in organic solvents and moderately soluble in water .
Synthesis Analysis
The synthesis of “Benzyl N-(2-aminoethyl)carbamate” involves the use of benzyl chloroformate with ammonia . A variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .
Molecular Structure Analysis
The molecular formula of “Benzyl N-(2-aminoethyl)carbamate” is C10H14N2O2 . The InChI code is 1S/C10H14N2O2/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9/h1-5H,6-8,11H2,(H,12,13) .
Chemical Reactions Analysis
“Benzyl N-(2-aminoethyl)carbamate” can be viewed as the ester of carbamic acid and benzyl alcohol . It is produced from benzyl chloroformate with ammonia . The compound is used as a protected form of ammonia in the synthesis of primary amines .
Physical And Chemical Properties Analysis
“Benzyl N-(2-aminoethyl)carbamate” is a colorless to yellow to brown liquid . It has a molecular weight of 194.23 . The compound is soluble in organic solvents and moderately soluble in water .
科学研究应用
光敏结构设计
- 苄基 N-亚硝基氨基甲酸酯的合成,包括具有 N-2-(甲硫基)乙基或双(2-氨基乙基)硫醚功能的那些,有助于设计新型光敏结构,用于烷化和/或交联剂的受控释放 (Venkata, Shamo, & Benin, 2009)。
氨基甲酸酯的机械化学合成
- 机械化学用于氨基甲酸酯的环保制备,展示了增强的反应性和温和的条件,而无需通常在溶液合成中所需的活化 (Lanzillotto, Konnert, Lamaty, Martínez, & Colacino, 2015)。
寡脱氧核苷酸合成
- 苄基氨基甲酸酯用于寡脱氧核苷酸合成,展示了一种有效的合成方案和使用转移氢化成功的脱阻 (Watkins, Kiely, & Rapoport, 1982)。
β-硝基苯乙烯的氨基卤化
- 苄基氨基甲酸酯与 N-氯代琥珀酰亚胺相结合,被开发为 β-硝基苯乙烯氨基卤化的有效体系,提供良好至优异的化学收率 (Ji, Mei, Qian, Han, Li, & Pan, 2011)。
2-氨基-3-氰基吡咯的合成
- 氨基甲酸酯进行柯蒂斯重排,合成 2-氨基-3-氰基吡咯,作为吡咯并[2,3-d]嘧啶的合成前体 (Chien, Meade, Hinkley, & Townsend, 2004)。
蜱杀剂活性中的分子建模
- 苄基氨基甲酸酯的合成和分子建模,针对对蜱的化学控制,展示了氨基甲酸酯多样化的生物活性 (Hugo 等人,2019)。
金属化和烷基化研究
- 氨甲基三烷基硅烷的叔丁基氨基甲酸酯衍生物,苄基连接到氮上,被研究用于氮和硅之间的金属化 (Sieburth, Somers, & O'hare, 1996)。
烯烃的分子内外氢官能化
- 苄基 (2,2-二苯基-4,5-己二烯基) 氨基甲酸酯经历 Au(I) 催化的分子内氢氨化,展示了氨基甲酸酯在有机合成中的多功能性 (Zhang, Liu, Kinder, Han, Qian, & Widenhoefer, 2006)。
氨基糖的选择性单 O-脱苄基化
- 带有氨基甲酸酯的苄基化氨基糖用于选择性单 O-脱苄基化过程中,展示了合成复杂有机分子的潜力 (Santana, Herrera, & González, 2021)。
聚乙二醇前药的合成
- 苄基氨基甲酸酯是合成聚(乙二醇)前药方法学的一部分,为药物增溶和受控释放提供基础 (Greenwald 等人,1999)。
安全和危害
属性
IUPAC Name |
benzyl N-(2-aminoethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9/h1-5H,6-8,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMFTRJQCCVPCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383193 | |
| Record name | Benzyl N-(2-aminoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl N-(2-aminoethyl)carbamate | |
CAS RN |
72080-83-2 | |
| Record name | Benzyl N-(2-aminoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl N-(2-aminoethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


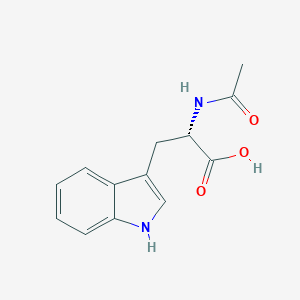

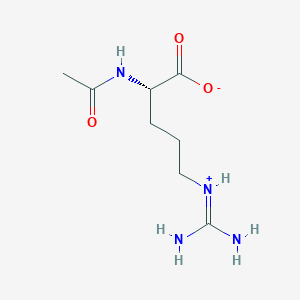
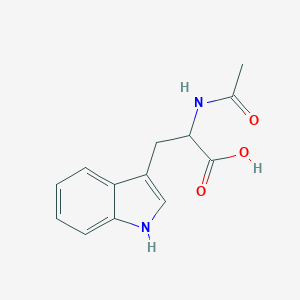
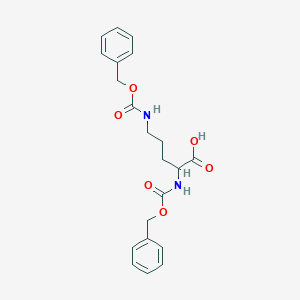


![2-[(2-Nitrophenyl)sulfanylamino]-3-phenylpropanoic acid](/img/structure/B554841.png)
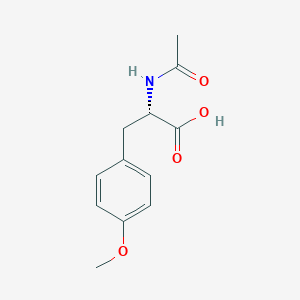
![2-[Benzyl(methyl)amino]-3-methylbutanoic acid](/img/structure/B554846.png)
